![molecular formula C18H29N3O3 B14457396 [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate CAS No. 73758-15-3](/img/structure/B14457396.png)
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is a chemical compound with a complex structure that includes both carbamate and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate typically involves the reaction of 3-amino phenyl isocyanate with di(propan-2-yl)carbamic acid tert-butyl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry
In chemistry, [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cell function.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful as a drug or a drug precursor.
Industry
In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it valuable in the manufacture of specialized products.
作用机制
The mechanism of action of [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Carbamazepine: A compound with similar structural features, used as an anticonvulsant and mood-stabilizing drug.
Diisopropylcarbodiimide: A reagent used in peptide synthesis with similar carbamate functional groups.
Uniqueness
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a versatile compound for research and industrial use.
属性
CAS 编号 |
73758-15-3 |
|---|---|
分子式 |
C18H29N3O3 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C18H29N3O3/c1-12(2)21(13(3)4)16(22)19-14-9-8-10-15(11-14)24-17(23)20-18(5,6)7/h8-13H,1-7H3,(H,19,22)(H,20,23) |
InChI 键 |
QZUHBLXFWRXMLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
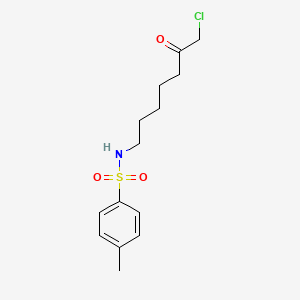
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)
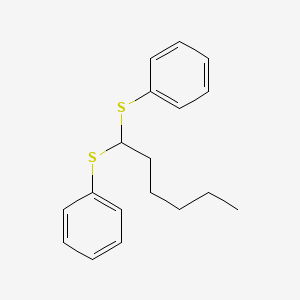


![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
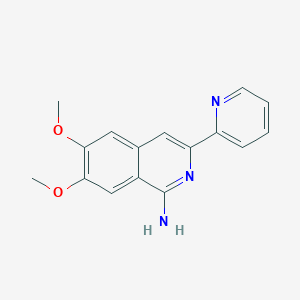
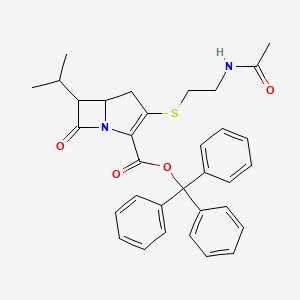
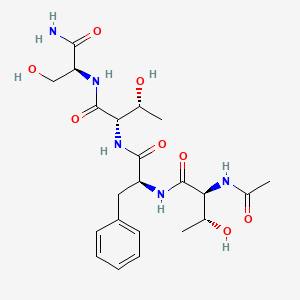
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
